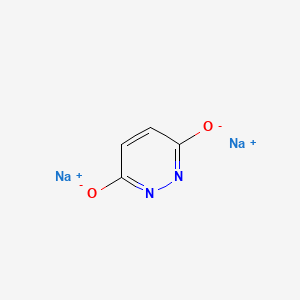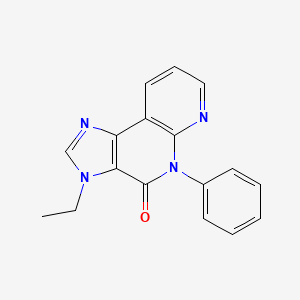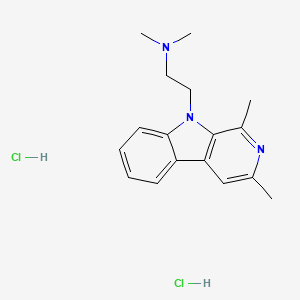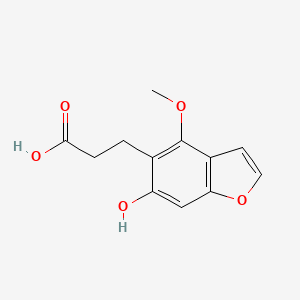
5-Methoxypsoralen metabolite X
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily found in various plant species, particularly those in the carrot family (Apiaceae) and citrus family (Rutaceae) . This compound has been extensively studied for its photobiological properties and its applications in photochemotherapy, especially in the treatment of skin disorders such as psoriasis and vitiligo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methoxypsoralen can be synthesized through several chemical routes. One common method involves the methylation of psoralen using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, 5-Methoxypsoralen is often extracted from natural sources, such as the essential oils of bergamot and other citrus fruits . The extraction process involves steam distillation followed by chromatographic purification to isolate the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxypsoralen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxypsoralen.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions include 5-hydroxypsoralen, dihydro-5-methoxypsoralen, and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-Methoxypsoralen has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methoxypsoralen involves its activation by ultraviolet A (UVA) light. Upon activation, it binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA strands . This cross-linking inhibits DNA synthesis and function, which is particularly useful in the treatment of hyperproliferative skin disorders. Additionally, 5-Methoxypsoralen has been shown to regulate melanogenesis through the β-catenin and MAPK signaling pathways .
Comparación Con Compuestos Similares
5-Methoxypsoralen is part of the furanocoumarin family, which includes several similar compounds:
8-Methoxypsoralen (Methoxsalen): Used in PUVA therapy, similar to 5-Methoxypsoralen, but with different photobiological properties.
5-Hydroxypsoralen: Another derivative with distinct biological activities.
8-Hydroxypsoralen: Known for its role in melanogenesis and phototoxicity.
Compared to these compounds, 5-Methoxypsoralen is unique in its specific applications in photochemotherapy and its ability to stimulate melanin production more effectively .
Propiedades
Número CAS |
1234359-06-8 |
|---|---|
Fórmula molecular |
C12H12O5 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
3-(6-hydroxy-4-methoxy-1-benzofuran-5-yl)propanoic acid |
InChI |
InChI=1S/C12H12O5/c1-16-12-7(2-3-11(14)15)9(13)6-10-8(12)4-5-17-10/h4-6,13H,2-3H2,1H3,(H,14,15) |
Clave InChI |
FBISMQAHCQHEMK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC2=C1C=CO2)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


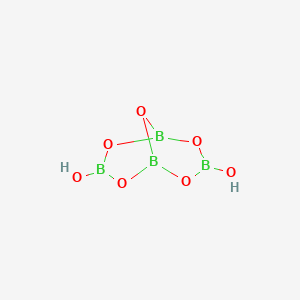
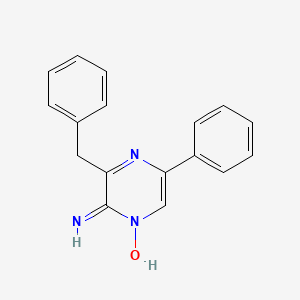

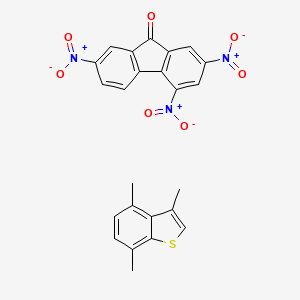
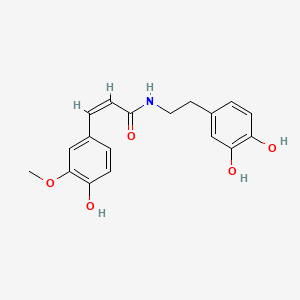
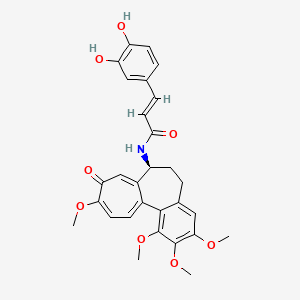

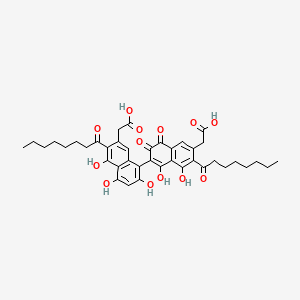
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)

